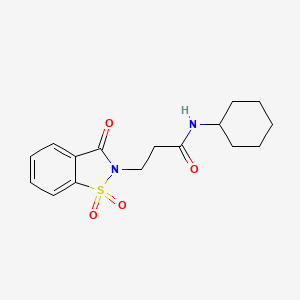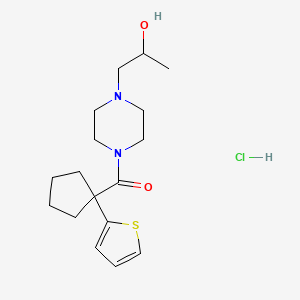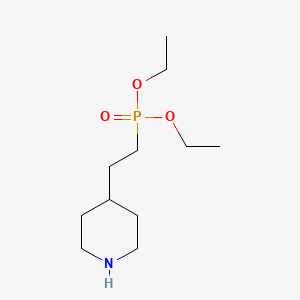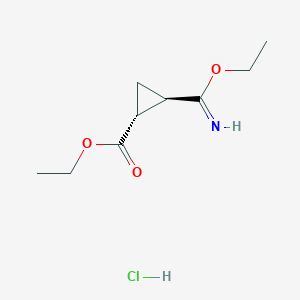
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine, also known as BPIP, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. BPIP is a small molecule that has been synthesized through various methods and has shown promising results in scientific research. In
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The compound 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine has been involved in various scientific research endeavors, particularly in the field of medicinal chemistry, where its synthesis and structure-activity relationships (SAR) have been explored for potential therapeutic applications. Notably, the design, synthesis, and evaluation of pyridazine derivatives, including those with benzylpiperidinyl groups, have been conducted to assess their efficacy as acetylcholinesterase inhibitors. These efforts have led to the identification of compounds with significant inhibitory activity, where specific structural modifications can enhance their activity and selectivity (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001)[https://consensus.app/papers/design-synthesis-structureactivity-relationships-contreras/7600c6cd48e75cc29663baaf5ab36123/?utm_source=chatgpt].
Heterocyclic Chemistry and Drug Design
In the realm of heterocyclic chemistry, the synthesis of novel sulfones, including pyridazine derivatives, has shown significant promise. These compounds have been synthesized to explore their potential as long-acting drugs by incorporating various heterocyclic nuclei such as pyrimidine, pyrazine, or pyridazine, substituted with different functional groups to investigate their antitubercular activity in vitro. This approach aims at developing new therapeutic agents with enhanced efficacy and reduced resistance (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980)[https://consensus.app/papers/synthesis-paminobenzenesulfonyldiazine-desideri/78782bdae5ae5ca4bb961c8ccbb96fd0/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
The exploration of pyridazine derivatives extends into the evaluation of their antimicrobial and antitumor activities. Research has focused on synthesizing thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent agents against tumor and bacterial strains. These studies are crucial for the development of new drugs that can address the growing concern of drug resistance in cancer treatment and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017)[https://consensus.app/papers/synthesis-thiophene-nsubstituted-thieno32d-pyrimidine-hafez/5b69dc834c0c5771a2a7dfe73a644458/?utm_source=chatgpt].
Catalysis and Water Oxidation
Additionally, research into the applications of pyridazine derivatives in catalysis and water oxidation has revealed that Ru complexes, involving ligands based on pyridazine structures, can act as effective catalysts for water oxidation. This area of study is of particular importance for developing sustainable energy solutions and environmental remediation strategies (Zong & Thummel, 2005)[https://consensus.app/papers/family-complexes-water-oxidation-zong/abc3e9d48cd15b4aa80e9456a0482ccf/?utm_source=chatgpt].
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOKFIYXNVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)
![4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980870.png)
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)



![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)

![4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2980887.png)